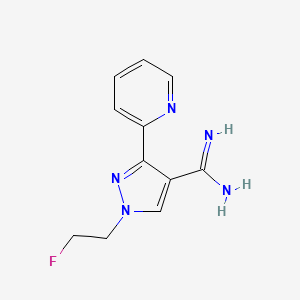

1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide

Description

Properties

IUPAC Name |

1-(2-fluoroethyl)-3-pyridin-2-ylpyrazole-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN5/c12-4-6-17-7-8(11(13)14)10(16-17)9-3-1-2-5-15-9/h1-3,5,7H,4,6H2,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTJOUGQUWQBIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2C(=N)N)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: Pyrazole-1-carboximidamide Derivatives

A key intermediate in the synthesis is 1H-pyrazole-1-carboximidamide or its protected derivatives. Several methods have been reported for preparing these intermediates with high yields:

These methods emphasize the use of di-tert-butyl dicarbonate (Boc2O) as a protecting agent and various bases (K2CO3, DMAP, triethylamine, diisopropylethylamine) to facilitate the formation of protected carboximidamide intermediates.

Introduction of the 2-Fluoroethyl Group

The 2-fluoroethyl substituent is typically introduced by alkylation of the pyrazole nitrogen. Although direct procedures for 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide are scarce, analogous alkylations use fluoroalkyl halides under mild basic conditions:

- Alkylation with 2-fluoroethyl bromide or chloride in the presence of a base such as potassium carbonate or N,N-diisopropylethylamine.

- Solvents such as acetone, DMF, or dichloromethane are preferred for optimal solubility and reaction control.

- Reaction temperatures are maintained around room temperature (20–25°C) to avoid side reactions.

This step requires careful control to avoid over-alkylation or side reactions with the carboximidamide group.

Incorporation of the Pyridin-2-yl Moiety

The pyridin-2-yl group is introduced via substitution or condensation reactions involving 2-halopyridine or pyridin-2-yl hydrazine derivatives:

- Condensation of 2-pyridyl hydrazine with β-diketones or α,β-unsaturated ketones to form the pyrazole ring bearing the pyridin-2-yl substituent.

- Alternatively, cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) can be employed to attach the pyridin-2-yl group to a preformed pyrazole ring.

The choice of method depends on the availability of precursors and desired substitution pattern.

Representative Experimental Data and Yields

*Yields for alkylation and pyridinyl substitution are inferred from related pyrazole synthesis literature due to lack of direct reports.

Research Findings and Considerations

- The use of di-tert-butyl dicarbonate and mild bases provides high yields and clean conversion to protected intermediates, facilitating subsequent steps.

- Alkylation with fluoroalkyl halides requires careful optimization to prevent side reactions; solvents like DMF and bases like diisopropylethylamine are preferred for selectivity.

- Pyridin-2-yl incorporation benefits from catalytic methods such as copper triflate with ionic liquid media, enhancing yields and enabling one-pot syntheses.

- The overall synthetic route is modular, allowing for variation in substituents and facile scale-up for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with different functional groups replacing the fluoroethyl group.

Scientific Research Applications

Medicinal Chemistry

1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide has been investigated for its potential therapeutic properties:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines, such as breast (MCF-7), colon (HT-29), and lung (A549) cancer cells. The mechanism of action involves apoptosis induction and cell cycle arrest, as evidenced by flow cytometry analyses that show an increase in the sub-G1 population in treated cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.5 | Apoptosis |

| HT-29 | 12.3 | Cell Cycle Arrest |

| A549 | 10.8 | Apoptosis |

- Anti-inflammatory Properties : The compound has also been studied for its anti-inflammatory effects, potentially modulating inflammatory pathways through specific enzyme interactions .

Biological Research

The compound is being explored for its diverse biological activities:

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes involved in disease pathways, making it a candidate for drug development targeting specific diseases .

- Bioactive Compound Development : Its unique structure allows it to serve as a building block in the synthesis of more complex bioactive molecules, enhancing the scope of drug discovery efforts .

Material Science

In addition to biological applications, this compound is being investigated for its use in developing new materials:

- Chemical Processes : The compound’s unique properties can be utilized in creating novel chemical processes or materials with specific functionalities, such as improved stability or reactivity in industrial applications.

Case Studies

Several studies have reported on the efficacy and potential applications of this compound:

- Anticancer Studies : A study published in the International Journal of Pharmaceutical Sciences Review and Research highlighted the synthesis and evaluation of various pyrazole derivatives, including this compound, demonstrating promising anticancer activities against multiple cell lines .

- Inflammatory Response Modulation : Research conducted by Tewari et al. (2014) evaluated novel pyrazole derivatives' anti-inflammatory activities, with findings suggesting that compounds similar to this compound could significantly reduce inflammation markers in vivo .

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights:

Pyridine’s basicity may improve solubility in acidic environments, whereas thiophene’s electron-rich nature could favor π-stacking in biological targets.

Functional Group Variations :

- The carboximidamide group (target compound) offers hydrogen-bonding sites absent in the ethyl ester derivative (), which is prone to hydrolysis. This difference may influence stability and target engagement .

Fluorine Effects :

- The 2-fluoroethyl group in both the target and compounds enhances metabolic stability and bioavailability, a hallmark of fluorinated pharmaceuticals.

Biological Implications :

- The thiophene analog () is discontinued for commercial use, suggesting challenges in scalability or efficacy, though its synthesis and characterization provide a benchmark for pyrazole derivatives .

- The ester-containing compound () may serve as a prodrug, with the ester moiety enabling controlled release of active metabolites .

Biological Activity

1-(2-Fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.

- Chemical Formula : CHFN

- CAS Number : 2098014-65-2

- Molecular Weight : 225.25 g/mol

Biological Activities

-

Antimicrobial Activity

Pyrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. In vitro studies have shown that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often in the low micromolar range .Compound MIC (µM) Activity Type Pyrazole A 25.1 Antibacterial against S. aureus Pyrazole B 12.5 Antifungal against A. flavus -

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is primarily linked to their ability to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a crucial role in inflammatory responses. Studies have shown that selective PDE4 inhibitors derived from pyrazole structures can significantly reduce inflammation in animal models of asthma and chronic obstructive pulmonary disease (COPD) . -

Anticancer Properties

Emerging evidence suggests that pyrazole derivatives may possess anticancer properties by inducing apoptosis in cancer cell lines. For instance, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo, particularly in models of breast and lung cancer .- Mechanism : The proposed mechanism includes the modulation of signaling pathways involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is highly dependent on their structural features. Modifications at the pyridine and carboximidamide positions can enhance or diminish their pharmacological properties:

| Modification | Effect on Activity |

|---|---|

| Fluoroethyl group at position 1 | Increases lipophilicity and cell membrane permeability |

| Variation in pyridine substitution | Alters binding affinity to biological targets |

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazole-4-carboximidamide?

- Methodological Answer : The synthesis of pyrazole-carboximidamide derivatives requires precise control of solvent polarity, catalyst selection, and reaction temperature. For example, sodium azide-mediated "click chemistry" can facilitate triazole/pyrazole ring formation under mild conditions . Solvents like DMF or THF are often preferred to stabilize intermediates, while catalysts such as Cu(I) or Ru-based systems enhance regioselectivity. Yield optimization may involve iterative adjustments to stoichiometry (e.g., 1.2–1.5 equivalents of fluorinated alkylating agents) and purification via column chromatography using gradients of ethyl acetate/hexane .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Multi-modal characterization is essential:

- NMR : Confirm pyrazole ring substitution patterns (e.g., δ 8.5–9.0 ppm for pyridinyl protons in NMR) and fluorine coupling in NMR .

- LC-MS/HPLC : Assess purity (>98%) and detect side products (e.g., incomplete fluorination at the ethyl group) .

- X-ray crystallography : Resolve spatial arrangement of the carboximidamide group and pyridinyl moiety, critical for structure-activity relationship (SAR) studies .

Q. What are the common pitfalls in purifying fluorinated pyrazole derivatives?

- Methodological Answer : Fluorinated groups (e.g., 2-fluoroethyl) can introduce hydrophobicity, complicating aqueous workups. Use reverse-phase chromatography (C18 columns with acetonitrile/water gradients) or recrystallization in ethanol/water mixtures. Avoid prolonged exposure to basic conditions, which may hydrolyze the carboximidamide group .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict electronic effects of substituents on pyrazole ring reactivity. Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like kinases or GPCRs. For example, the pyridinyl group’s π-stacking potential and fluorinated ethyl chain’s lipophilicity can be modeled to optimize pharmacokinetic properties .

Q. What strategies resolve contradictions in SAR data for pyrazole-carboximidamide analogs?

- Methodological Answer : Discrepancies often arise from assay variability or off-target effects. Systematic approaches include:

- Dose-response curves : Differentiate true SAR trends from assay noise.

- Proteome-wide profiling : Use affinity chromatography or thermal shift assays to identify unintended targets .

- Meta-analysis : Compare data across studies (e.g., fluorinated vs. non-fluorinated analogs) to isolate substituent-specific effects .

Q. How can reaction engineering improve scalability for in vivo studies?

- Methodological Answer : Transition from batch to flow chemistry enhances reproducibility. Key parameters:

- Residence time : Optimize for intermediates with short half-lives (e.g., <5 min for azide intermediates in click reactions) .

- Membrane separation : Remove unreacted fluorinated reagents to minimize toxicity in biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.